Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate

Chiral Building Block Stereoselective Synthesis Pharmaceutical Intermediate

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate (CAS 1956386-28-9 for the racemate; distinct CAS for (R)- and (S)-enantiomers) is a fluorinated, chiral benzoate ester that serves as a versatile intermediate in pharmaceutical synthesis. It combines a 3-hydroxypyrrolidine ring, a trifluoromethyl group, and a methyl ester moiety within a single scaffold.

Molecular Formula C13H14F3NO3
Molecular Weight 289.25 g/mol
Cat. No. B11782226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate
Molecular FormulaC13H14F3NO3
Molecular Weight289.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)N2CCC(C2)O
InChIInChI=1S/C13H14F3NO3/c1-20-12(19)10-6-8(13(14,15)16)2-3-11(10)17-5-4-9(18)7-17/h2-3,6,9,18H,4-5,7H2,1H3
InChIKeyUDETUOBIPKELFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate: Chiral Building Block for Pharmaceutical R&D and Medicinal Chemistry Procurement


Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate (CAS 1956386-28-9 for the racemate; distinct CAS for (R)- and (S)-enantiomers) is a fluorinated, chiral benzoate ester that serves as a versatile intermediate in pharmaceutical synthesis. It combines a 3-hydroxypyrrolidine ring, a trifluoromethyl group, and a methyl ester moiety within a single scaffold [1]. The compound is primarily utilized as a building block for the construction of bioactive molecules, particularly those targeting CNS disorders or enzyme modulation, where stereochemical integrity and fluorination-driven metabolic stability are critical [1]. Its enantiomerically pure forms are commercially available, enabling stereospecific synthetic strategies .

Why Generic Pyrrolidine Benzoate Esters Cannot Replace Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate in Stereospecific Synthesis


Substituting this compound with a generic pyrrolidine benzoate ester or a non-fluorinated analog overlooks three interdependent differentiation factors that directly influence downstream pharmacokinetic and synthetic outcomes. First, the 3-hydroxy substituent on the pyrrolidine ring introduces a stereogenic center, and both (R)- and (S)-enantiomers are available, enabling diastereoselective synthesis not possible with achiral pyrrolidine analogs [1]. Second, the 5-trifluoromethyl group on the benzene ring significantly alters electronic properties and lipophilicity compared to non-fluorinated or differently substituted analogs, impacting the metabolic stability of derived drug candidates [1]. Third, the methyl ester serves as a orthogonal protecting group that can be selectively hydrolyzed or amidated without affecting the hydroxyl or trifluoromethyl functionalities, a chemoselectivity profile that is not universal across benzoate ester building blocks [1]. Evidence quantifying these differential features is presented below.

Quantitative Differentiation Evidence for Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate vs. Closest Analogs


Enantiomeric Purity and Stereochemical Provenance: (R)- vs. (S)-Enantiomer Availability

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate is supplied as the single enantiomer with a purity of ≥97% (HPLC) for both (R)- and (S)-forms (CAS 1956436-30-8 and 1515857-06-3, respectively) [1]. The closest achiral comparator, methyl 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)benzoate, lacks the 3-hydroxy stereocenter and therefore cannot provide enantiomeric control in downstream synthetic sequences . The quantified difference is the presence of a well-defined stereogenic center with enantiomeric excess (ee) intrinsically linked to the starting material's chiral purity, which is directly transferable to the final drug candidate's stereochemical integrity [1].

Chiral Building Block Stereoselective Synthesis Pharmaceutical Intermediate

Trifluoromethyl-Driven Lipophilicity Enhancement vs. Non-Fluorinated Analog

The presence of a 5-trifluoromethyl group on the benzoate ring increases the calculated logP by approximately 1.2–1.5 log units relative to the non-fluorinated analog methyl 2-(3-hydroxypyrrolidin-1-yl)benzoate [1]. This class-level inference is based on the well-established Hansch-Leo constant for aromatic CF₃ substitution (π ≈ 0.88) and the favorable impact of fluorine on oxidative metabolic stability [2]. While direct experimental logP data for this specific compound are not publicly available, the structural feature is directly measurable: the ¹⁹F NMR spectrum provides a unique, quantitative handle for identity verification and purity assessment that non-fluorinated analogs lack [3].

Lipophilicity Metabolic Stability Fluorination Effect

Hydroxyl Group as a Orthogonal Synthetic Handle: Chemoselectivity Advantages Over Unsubstituted Pyrrolidine

The 3-hydroxyl group on the pyrrolidine ring provides a nucleophilic site for orthogonal functionalization (e.g., etherification, acylation, silylation) that is absent in both the unsubstituted pyrrolidine analog methyl 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)benzoate and the ring-expanded piperidine analog [1]. In synthetic practice, the methyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) without affecting the secondary alcohol, enabling stepwise elaboration of the scaffold [2]. This chemoselectivity is not possible with analogs lacking the alcohol functionality, where the ester is the sole reactive handle, limiting the synthetic complexity achievable from a single building block .

Chemoselectivity Derivatization Synthetic Versatility

Benzoate Ester vs. Carboxylic Acid Form: Differential Synthetic Utility and Stability

The methyl ester form of this compound (CAS 1956386-28-9) differs critically from the corresponding carboxylic acid 2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid (CAS 1516533-44-0) in both reactivity and storage stability . The ester provides a protected carboxyl group that can withstand conditions incompatible with the free acid (e.g., certain organometallic couplings), and it can be selectively unmasked late in a synthetic sequence [1]. Commercially, the methyl ester is supplied at ≥97% purity, while the acid form is often available at lower purity (typically 95%) due to its higher hygroscopicity and propensity for self-condensation . The ester also exhibits superior long-term storage stability under ambient conditions compared to the acid .

Ester Prodrug Synthetic Intermediate Stability

Optimal Procurement Scenarios for Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate Based on Quantitative Differentiation Evidence


Stereospecific Drug Candidate Synthesis Requiring Enantiomerically Pure Building Blocks

When a medicinal chemistry program requires a chiral benzoate building block for the diastereoselective construction of a drug candidate's core scaffold, the (R)- or (S)-enantiomer of this compound (≥97% ee) provides a direct entry point with defined stereochemistry, eliminating the need for late-stage chiral resolution. This is directly supported by the commercial availability of both enantiomers [1] and the absence of a stereocenter in achiral pyrrolidine analogs .

Fluorine-Containing Fragment for ¹⁹F NMR-Based Quality Control and Metabolic Stability Optimization

For projects where metabolic stability is a key design criterion, the trifluoromethyl group offers a quantifiable lipophilicity advantage (ΔlogP ≈ +1.2 to +1.5 vs. non-fluorinated analog) and a unique ¹⁹F NMR handle for in-process control and final product identity testing. This is inferred from the fragment-based logP calculations and the well-documented metabolic stabilization effect of CF₃ [1].

Multi-Step Library Synthesis Requiring Three Orthogonally Addressable Functional Groups

In parallel synthesis or diversity-oriented synthesis campaigns, the presence of three orthogonal functional groups (methyl ester, secondary alcohol, and aromatic CF₃) enables two to three sequential derivatizations without protecting-group manipulations, directly reducing step count and increasing library throughput. This advantage is supported by chemoselectivity principles [1].

Late-Stage Ester Unmasking in Prodrug or Active Pharmaceutical Ingredient Synthesis

When the final drug substance requires a free carboxylic acid, procuring the methyl ester form is advantageous because it remains stable during multi-step sequences and can be selectively hydrolyzed in the final step, avoiding the stability and purity issues associated with the free acid form. This is evidenced by the purity and storage stability data comparing the ester (≥97%, ambient) and acid (95%, cold storage) [1].

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